methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
Description
Methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a structurally complex ester featuring dual heterocyclic moieties: a 1,3,4-thiadiazole ring linked via an amino group and a 1,2,4-triazole substituent. Thiadiazoles are known for their electron-deficient nature and antimicrobial properties, while triazoles contribute to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O2S/c1-16-7(15)6(14-4-9-3-12-14)2-10-8-13-11-5-17-8/h2-5H,1H3,(H,10,13)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQNMVAPLXANJ-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=NN=CS1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=NN=CS1)/N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Formation of the Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Coupling of the Two Rings: The thiadiazole and triazole rings are then coupled through a suitable linker, often involving condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.
Substitution: Both the thiadiazole and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful ligand in coordination chemistry or a precursor in polymer synthesis.
Biology
Biologically, compounds containing thiadiazole and triazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities.
Medicine
In medicine, it might be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, it could be used in the development of new materials, such as polymers with specific properties or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The thiadiazole and triazole rings could participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural features, synthesis, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Table 1: Key Structural Features
Key Observations :
- The target compound uniquely combines thiadiazole and triazole, whereas analogs feature single heterocycles (e.g., pyrazole, imidazole).
- Substituents like bis(trifluoromethyl)phenyl in ’s compound enhance lipophilicity and metabolic stability compared to the amino-thiadiazole group in the target compound .
Key Observations :
Key Observations :
- The antineoplastic activity of ’s compound is attributed to trifluoromethyl groups enhancing bioavailability and pyrimidine enabling DNA intercalation .
- The target compound’s dual heterocycles may offer synergistic effects, though empirical data is lacking.
Physicochemical Properties
Table 4: Predicted Physicochemical Parameters
Key Observations :
- The target compound’s moderate logP (~2.5) suggests balanced solubility and membrane permeability.
- ’s compound has higher logP (~4.0) due to trifluoromethyl groups, favoring tissue penetration but risking metabolic accumulation .
Biological Activity
Methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a compound that incorporates both thiadiazole and triazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and other pharmacological effects based on various research findings.
Chemical Structure and Properties
The compound has a molecular weight of 252.26 g/mol and features a combination of thiadiazole and triazole rings, which are significant in medicinal chemistry for their ability to interact with biological targets. The presence of these heterocycles suggests potential for various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from the 1,3,4-thiadiazole scaffold have shown effectiveness against various bacterial strains. A review highlighted that certain derivatives demonstrated higher antimicrobial activity compared to standard drugs against pathogens such as Bacillus anthracis and Bacillus cereus .
- Antifungal Activity : The same derivatives have also been evaluated for antifungal properties, showing moderate to good activity against Candida albicans .
Anticancer Potential
The anticancer activity of 1,3,4-thiadiazole derivatives has been extensively studied. Some key findings include:
- Cell Line Studies : A study reported that certain thiadiazole derivatives exhibited significant cytotoxicity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM respectively . This suggests that the compound may inhibit cancer cell proliferation effectively.
- Mechanisms of Action : The anticancer mechanisms attributed to thiadiazole compounds include inhibition of RNA and DNA synthesis without affecting protein synthesis, making them potential candidates for targeted cancer therapies .
Other Biological Activities
In addition to antimicrobial and anticancer activities, this compound may also exhibit:
- Anticonvulsant Activity : Some studies have indicated that thiadiazole derivatives can provide protection against seizures in animal models .
- Anti-inflammatory Effects : Thiadiazole compounds have shown potential in reducing inflammation through various biochemical pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
